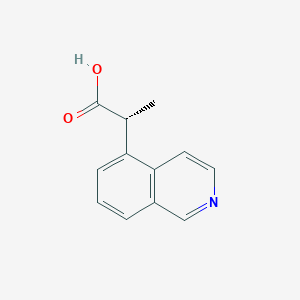

(2R)-2-Isoquinolin-5-ylpropanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-isoquinolin-5-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMASUGZCKDDXNJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Pathways for 2r 2 Isoquinolin 5 Ylpropanoic Acid and Its Analogs

Strategies for the Construction of the Isoquinoline (B145761) Ring System

The isoquinoline scaffold is a key structural motif present in numerous natural products and pharmacologically active compounds. beilstein-journals.orgbeilstein-journals.org Its synthesis has been a subject of intense research, leading to the development of a wide array of methodologies. These strategies range from classical cyclization reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of isoquinolines is no exception. researchgate.net Catalysts based on palladium, rhodium, and other transition metals have enabled the development of highly efficient and selective methods for forming the isoquinoline ring system. researchgate.netscnu.edu.cn These reactions often proceed under mild conditions and exhibit broad functional group compatibility, making them highly attractive for the synthesis of diverse isoquinoline derivatives. researchgate.net

Palladium-catalyzed reactions are among the most versatile and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds. In the context of isoquinoline synthesis, the Larock cyclization is a notable example. This reaction typically involves the palladium-catalyzed coupling of an o-halo-benzaldehyde or related derivative with an alkyne, followed by cyclization to form the isoquinoline ring. organic-chemistry.org

Recent advancements have focused on developing asymmetric versions of the Larock isoquinoline synthesis to produce enantiomerically enriched products. For instance, an asymmetric Larock isoquinoline synthesis has been developed using a Pd(OAc)₂/Walphos SL-W002-1 catalyst system. acs.orgnih.gov This method has been successfully applied to the synthesis of axially chiral 3,4-disubstituted isoquinolines, achieving high yields and excellent enantioselectivities (up to 97.5:2.5 er and 98% yield). acs.orgnih.gov The reaction proceeds through a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles. acs.org

| Catalyst System | Substrates | Product Type | Enantiomeric Ratio (er) | Yield |

| Pd(OAc)₂/Walphos SL-W002-1 | N-tert-butyl-o-(1-alkynyl)benzaldimines and electrophiles | Axially chiral 3,4-disubstituted isoquinolines | Up to 97.5:2.5 | Up to 98% |

This table summarizes the key features of the asymmetric Larock isoquinoline synthesis.

The development of asymmetric Larock reactions represents a significant step forward in the synthesis of chiral isoquinolines, providing access to a wide range of structurally diverse and enantiomerically pure compounds. nih.gov

Rhodium catalysts have also proven to be highly effective in the synthesis of isoquinolines. researchgate.net These catalysts can promote a variety of transformations, including C-H activation/annulation reactions, which are particularly useful for the construction of the isoquinoline ring system. rsc.orgorganic-chemistry.org

One notable example is the rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols. rsc.org This method allows for the straightforward synthesis of structurally diverse isoindolo[2,1-b]isoquinolin-5(7H)-ones with high atom economy. rsc.org Another approach involves the rhodium-catalyzed tandem cyclization of benzylidenehydrazones with internal alkynes, which provides a selective route to isoquinolines and indenes. acs.org

More recently, a novel Rh(III)-catalyzed cascade C-H activation/cyclization approach has been developed for the synthesis of isoquinoline derivatives from benzimidates and allyl carbonates. rsc.org This method is highly efficient, with reactions often completing within one hour, and proceeds with the liberation of H₂. rsc.org Additionally, rhodium-catalyzed annulation of benzimidates with vinyl selenone as an acetylene (B1199291) surrogate has been reported, offering an efficient route to 3,4-nonsubstituted isoquinolines under mild conditions. acs.org

| Catalyst | Substrates | Product Type | Key Features |

| Rh(III) | Isoquinolones and allyl alcohols | Isoindolo[2,1-b]isoquinolin-5(7H)-ones | High atom economy, broad functional group tolerance |

| Rh | Benzylidenehydrazones and internal alkynes | Isoquinolines and indenes | Selective N-N and C=N bond cleavage |

| Rh(III) | Benzimidates and allyl carbonates | Isoquinoline derivatives | Fast reaction times (1h), H₂ liberation |

| Rh | Benzimidates and vinyl selenone | 3,4-nonsubstituted isoquinolines | Mild conditions, recyclable selenium fragment |

This table highlights various rhodium-catalyzed transformations for isoquinoline synthesis.

Organocatalytic Approaches for Isoquinoline Formation

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. researchgate.net In the context of isoquinoline synthesis, organocatalytic methods have been developed to construct chiral isoquinoline scaffolds with high enantioselectivity. nih.gov

One such approach is the organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines via a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade. nih.gov This method utilizes cyanoacrylamides and 2,4-dienals as starting materials and provides the corresponding cycloadducts in high yields and excellent stereoselectivities. nih.gov

Another example is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This reaction proceeds through an aza-Henry–hemiaminalization–oxidation sequence, employing a quinine-based squaramide organocatalyst. nih.gov The method is effective for a range of 2-(nitromethyl)benzaldehydes and N-tosyl-protected aldimines, affording the desired products with good yields and enantioselectivities. nih.gov Furthermore, chiral phosphoric acids have been used to catalyze the Pictet–Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines via dynamic kinetic resolution, achieving excellent enantioselectivities. acs.org

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy, as they allow for the construction of complex molecules in a single operation. beilstein-journals.org These strategies have been successfully applied to the synthesis of isoquinoline derivatives, enabling the rapid assembly of diverse molecular scaffolds. beilstein-journals.orgbeilstein-journals.org

For instance, a multicomponent cascade cyclization reaction has been utilized to synthesize selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov This reaction involves the intermolecular nucleophilic attack of isoquinolin-1-amine with an acetophenone, followed by intramolecular annulation and subsequent reaction with electrophilic selenium or sulfur reagents. nih.gov

Another example is the three-component synthesis of multifunctionalized isoquinolones from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids via a Rh(III)-catalyzed C-H activation and tandem annulation. acs.org This catalytic system is characterized by readily available starting materials, a wide tolerance of functional groups, and high yields. acs.org

Classical Heterocyclic Synthesis Methods (e.g., Bischler-Napieralski Cyclization)

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions. nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org

The reaction is typically carried out using condensing agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The Bischler-Napieralski reaction is most effective for arenes bearing electron-donating groups. nrochemistry.com

Modifications of the Bischler-Napieralski reaction have been developed to improve its scope and efficiency. For example, a modified procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines has been reported. organic-chemistry.org Furthermore, the reaction has been employed in sequences for the construction of more complex isoquinoline alkaloids, such as protoberberines and benzo[c]phenanthridines. acs.org

| Reagent | Conditions | Product |

| P₂O₅, POCl₃, or ZnCl₂ | Refluxing acidic conditions | 3,4-dihydroisoquinolines |

| PCl₅, nitrile solvent | Room temperature | 13,14-dihydroprotoberberinium salts |

This table outlines the reagents and products of the Bischler-Napieralski cyclization and its variations.

Enantioselective Synthesis of the α-Chiral Propanoic Acid Moiety

The critical step in synthesizing (2R)-2-Isoquinolin-5-ylpropanoic acid is the stereocontrolled formation of the chiral center at the α-position to the carboxylic acid. Several powerful strategies have been developed for the asymmetric synthesis of α-substituted carboxylic acids, which can be adapted for this specific target.

Chiral Auxiliary-Controlled Synthesis

One of the most reliable methods for introducing chirality is through the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction. uwindsor.ca After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a propanoic acid derivative would be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.orgsantiago-lab.com The resulting N-acyl oxazolidinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined (Z)-enolate. wikipedia.orgyoutube.com This chiral enolate can then undergo stereoselective alkylation with a suitable electrophile, such as 5-(halomethyl)isoquinoline. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, ensuring high diastereoselectivity. wikipedia.orguwindsor.ca Subsequent hydrolysis or reductive cleavage of the auxiliary yields the desired enantiomerically enriched propanoic acid. santiago-lab.com

The effectiveness of this method relies on the predictable facial bias provided by the auxiliary. Evans oxazolidinones, often derived from readily available amino acids like valine and phenylalanine, are particularly effective for such transformations. uwindsor.ca

Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Source | Key Features |

|---|---|---|

| Evans Oxazolidinones | Amino alcohols (e.g., Valinol, Phenylalaninol) | Highly effective for asymmetric alkylations, aldol, and Diels-Alder reactions. Provides high diastereoselectivity through chelation control. wikipedia.orgsantiago-lab.com |

| Camphorsultam | Camphor | Offers excellent stereocontrol in a variety of reactions, including Michael additions and Claisen rearrangements. wikipedia.org |

| Pseudoephedrine Amides | Pseudoephedrine | Forms a rigid chelated enolate that directs alkylation with high facial selectivity. wikipedia.org |

Asymmetric Catalysis in α-Amino Acid and α-Substituted Carboxylic Acid Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation of a prochiral olefin is a premier method for synthesizing α-chiral carboxylic acids. nih.gov This approach would involve the synthesis of 2-(isoquinolin-5-yl)acrylic acid, which is then hydrogenated using a transition metal complex coordinated to a chiral ligand. Ruthenium- and Rhodium-based catalysts are commonly employed for the hydrogenation of α-substituted acrylic acids. nih.govrsc.org

The design of the chiral ligand is paramount to achieving high enantioselectivity. Chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, create a well-defined chiral environment around the metal center. rsc.org This chiral pocket forces the substrate to coordinate in a specific orientation, leading to the delivery of hydrogen to one face of the double bond. For instance, RuPHOX–Ru catalysts have been shown to be highly effective for the asymmetric hydrogenation of various α-substituted acrylic acids, achieving up to 99.9% enantiomeric excess (ee) under mild conditions. nih.gov The electrostatic interaction between the ligand and the substrate's carboxyl group can also play a crucial role in enhancing enantioselectivity. rsc.org

Table 2: Selected Chiral Ligands for Asymmetric Hydrogenation of Acrylic Acids

| Ligand Class | Metal | Typical Substrates | Reported Enantioselectivity (ee) |

|---|---|---|---|

| BINAP Derivatives | Ru, Rh | α-Aryl and α-Alkyl Acrylic Acids | Often >95% rsc.org |

| PHOX (Phosphino-oxazoline) | Ru, Ir | α-Substituted Acrylic Acids | Up to 99.9% nih.gov |

| Diphosphine Ligands (e.g., Ph-BPE) | Ni | β,β-Disubstituted Acrylic Acids | Up to 99% rsc.org |

| Phosphinediamine Complexes | Rh | Acrylic Acid Derivatives | High enantioselectivities reported rsc.org |

Organocatalytic asymmetric dearomatization is a powerful strategy for synthesizing complex chiral molecules by disrupting the planarity of an aromatic system. However, this approach is generally not suitable for the synthesis of this compound, as the goal is to retain the aromatic isoquinoline core.

Alternative organocatalytic methods are more relevant for constructing the α-chiral propanoic acid moiety without altering the heteroaromatic ring. For example, asymmetric Michael additions or conjugate additions catalyzed by chiral organocatalysts (such as bifunctional thiourea (B124793) or squaramide catalysts) can be used to form the crucial C-C bond enantioselectively. beilstein-journals.org While not a dearomatization process, these organocatalytic transformations provide a metal-free pathway to enantioenriched carboxylic acid derivatives. researchgate.net

Chemoenzymatic Synthetic Strategies for Chiral Resolution or Asymmetric Induction

Chemoenzymatic methods offer an environmentally benign and highly selective route to enantiopure compounds. For α-arylpropanoic acids, the most common strategy is the kinetic resolution of a racemic mixture using hydrolase enzymes, particularly lipases. almacgroup.com

This process would begin with the non-stereoselective synthesis of (±)-2-isoquinolin-5-ylpropanoic acid or its corresponding ester. The racemic mixture is then subjected to enzymatic resolution. Lipases, such as Lipase B from Candida antarctica (CALB), can selectively catalyze the hydrolysis or esterification of one enantiomer at a much faster rate than the other. nih.gov For example, in a racemic ester mixture, the enzyme might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The resulting acid and ester can then be separated. This method is widely used for the production of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ibuprofen and (S)-naproxen. nih.gov The efficiency of the resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E value). almacgroup.com

Table 3: Enzymes Used in the Kinetic Resolution of 2-Arylpropanoic Acids

| Enzyme | Source Organism | Reaction Type | Typical Substrates |

|---|---|---|---|

| Lipase B (CALB), often immobilized (Novozym 435) | Candida antarctica | Esterification / Hydrolysis | Ibuprofen, Flurbiprofen, Ketorolac nih.govnih.gov |

| Lipase AK | Pseudomonas fluorescens | Hydrolysis / Acetylation | Aryloxy-propan-2-yl acetates, 3-aryl alkanoic acids almacgroup.commdpi.com |

| Lipase | Burkholderia (Pseudomonas) cepacia | Hydrolysis | 3-Aryl alkanoic acid esters almacgroup.com |

| Lipase | Candida rugosa (CRL) | Esterification / Hydrolysis | Flurbiprofen, various profens nih.gov |

Derivatization and Functionalization Strategies Post-Synthesis

Following the successful enantioselective synthesis of this compound, the carboxylic acid functional group serves as a versatile handle for further derivatization to produce a library of analogs for structure-activity relationship (SAR) studies. Standard organic transformations can be applied to modify this group. nih.gov

Common derivatization strategies include:

Esterification: Reaction of the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This modification can alter the compound's polarity and pharmacokinetic properties.

Amide Formation: The carboxylic acid can be converted into a wide range of amides. This is typically achieved by activating the acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or converting it to an acid chloride, followed by reaction with a primary or secondary amine. nih.gov

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2R)-2-isoquinolin-5-ylpropan-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Hydrazide Formation: The methyl or ethyl ester of the acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. nih.gov This derivative can serve as a precursor for synthesizing heterocyclic structures like oxadiazoles (B1248032) or thiadiazoles. nih.gov

These derivatization reactions allow for the systematic modification of the molecule to explore its biological potential.

Regioselective Functionalization of the Isoquinoline Nucleus

The introduction of substituents at specific positions of the isoquinoline core is a cornerstone of its synthetic chemistry. Achieving regioselective functionalization at the C-5 position is crucial for the synthesis of 2-isoquinolin-5-ylpropanoic acid. Various methods for the synthesis of substituted isoquinolines have been developed, often relying on cyclization reactions of appropriately substituted precursors.

Transition-metal catalyzed reactions, such as those involving palladium or rhodium, have emerged as powerful tools for the C-H activation and subsequent annulation of aromatic compounds to form the isoquinoline skeleton with good regioselectivity. For instance, Rh(III)-catalyzed C-H activation/annulation of benzamides with alkynes can provide access to substituted isoquinolinones, which can then be further elaborated. Similarly, palladium-catalyzed processes involving N-methoxy benzamides and allenoic acid esters have been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. While these methods provide a framework for constructing the isoquinoline core, the specific introduction of a propanoic acid precursor at the 5-position would necessitate the use of appropriately substituted starting materials.

Another strategy involves the derivatization of pre-formed isoquinolines. However, direct electrophilic substitution on the isoquinoline ring typically occurs at the C-5 and C-8 positions, but can lead to mixtures of isomers. Therefore, more directed approaches are often required. One such approach could involve the use of a directing group to guide a metal-catalyzed C-H functionalization to the desired C-5 position.

While the literature provides a variety of methods for the synthesis of substituted isoquinolines, the direct synthesis of 2-isoquinolin-5-ylpropanoic acid is not explicitly detailed in the provided search results. However, the principles of regioselective synthesis of isoquinolines can be applied to design a plausible synthetic route.

Table 1: Illustrative Strategies for Regioselective Isoquinoline Synthesis

| Method | Description | Potential for 5-Substitution |

| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamine with a carbonyl-containing reagent, followed by dehydrogenation. | Substitution pattern on the starting phenylethylamine determines the final regiochemistry. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | The substitution on the aromatic ring of the starting amine dictates the position of substituents. |

| Palladium-Catalyzed Annulation | C-H activation of a benzamide (B126) and subsequent reaction with an alkyne or alkene. | The directing group on the starting material controls the position of annulation. |

| Directed ortho-Metalation (DoM) | Use of a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophile. | A directing group at a suitable position could enable functionalization at C-5. |

Chemical Modifications at the Propanoic Acid Side Chain

The propanoic acid side chain of this compound offers a versatile handle for the synthesis of various analogs with potentially modulated biological activities. Standard carboxylic acid chemistry can be employed to generate a library of derivatives.

Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This modification can influence the compound's lipophilicity and pharmacokinetic properties. Amide formation, through reaction with amines using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is another common modification. This allows for the introduction of a wide range of substituents, potentially leading to new interactions with biological targets.

Furthermore, the α-carbon of the propanoic acid moiety can be a site for further functionalization, although care must be taken to control the stereochemistry. The synthesis of β-hydroxy-β-aryl propanoic acids has been reported through methods like the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. Such modifications can introduce new chiral centers and functional groups, significantly altering the molecule's properties.

Table 2: Examples of Chemical Modifications of the Propanoic Acid Side Chain

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄) | Primary alcohol |

| α-Halogenation | Halogenating agent (e.g., NBS, SOCl₂) | α-Halo acid |

Stereochemical Integrity Preservation and Inversion Methodologies

The stereochemistry at the C-2 position of the propanoic acid side chain is often critical for the biological activity of 2-arylpropanoic acids. Therefore, methodologies for both preserving and inverting this stereocenter are of great importance.

Preservation of Stereochemical Integrity:

During chemical transformations of the propanoic acid side chain, it is crucial to avoid conditions that could lead to racemization. For instance, the formation of thioesters of 2-arylpropionic acids and their subsequent reactions should be carefully monitored, as epimerization can occur under certain conditions. The stability of these thioesters is influenced by the solvent and temperature.

Stereochemical Inversion Methodologies:

A notable feature of many 2-arylpropionic acids is their metabolic chiral inversion in vivo, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. This unidirectional inversion is believed to proceed through the formation of an acyl-CoA thioester, followed by epimerization of the α-proton. This biological process highlights a potential strategy for inverting the stereochemistry.

Chemically, inversion of the stereocenter can be achieved through various methods. One common approach is an SN2 reaction at the chiral center. This typically involves converting the carboxylic acid to a derivative with a good leaving group at the α-position, followed by displacement with a nucleophile. For example, the hydroxyl group of a 2-hydroxypropanoic acid derivative could be tosylated and then displaced with inversion of configuration.

Another strategy involves the generation of a stabilized carbanion or enolate at the α-position, followed by diastereoselective protonation. The stereochemical outcome would be dependent on the directing influence of a chiral auxiliary or a chiral proton source.

Table 3: Methodologies for Stereochemical Control

| Methodology | Description | Outcome |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer. | Enantiomerically enriched product |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. | Separation of enantiomers |

| SN2 Displacement | Nucleophilic substitution at the chiral center with inversion of configuration. | Inversion of stereochemistry |

| Diastereoselective Protonation | Protonation of an enolate or carbanion intermediate in a stereocontrolled manner. | Control of stereochemistry at the α-position |

Advanced Structural Elucidation and Stereochemical Characterization

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers a deep insight into the molecular framework of (2R)-2-Isoquinolin-5-ylpropanoic acid by probing the magnetic and vibrational properties of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the isoquinoline (B145761) ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. ucl.ac.uk The methine proton (CH) on the chiral center of the propanoic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would resonate further upfield as a doublet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm). ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the isoquinoline ring would produce a series of signals in the aromatic region (δ 120-155 ppm). chemicalbook.com The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ ~170-180 ppm). docbrown.infodocbrown.info The aliphatic carbons—the chiral methine and the methyl group—would appear in the upfield region of the spectrum. docbrown.infochemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments. longdom.orgnih.gov A COSY spectrum would show correlations between scalar-coupled protons, confirming, for instance, the coupling between the methine proton and the methyl protons of the propanoic acid side chain. longdom.org An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. nih.gov A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds), helping to connect the propanoic acid side chain to the correct position (C5) on the isoquinoline ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining stereochemistry and conformation by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY could reveal spatial correlations between the protons of the propanoic acid side chain and the protons on the isoquinoline ring, particularly the proton at the C4 or C6 position, which can help to define the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | 10.0 - 13.0 | br s | 170 - 180 |

| Isoquinoline Aromatic CHs | 7.5 - 9.0 | m | 120 - 150 |

| Isoquinoline Quaternary Cs | - | - | 125 - 155 |

| Propanoic acid CH | 3.8 - 4.2 | q | 40 - 50 |

| Propanoic acid CH₃ | 1.5 - 1.8 | d | 15 - 25 |

Note: Predicted values are based on typical chemical shift ranges for isoquinoline and propanoic acid moieties. Actual experimental values may vary.

Vibrational spectroscopy probes the vibrational energy levels of molecules. Both FT-IR and Raman spectroscopy provide a characteristic "fingerprint" based on the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration would appear as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org Absorptions for the aromatic C=C bonds of the isoquinoline ring would be found in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches would appear above 3000 cm⁻¹. Aliphatic C-H stretches from the propanoic acid group would be observed just below 3000 cm⁻¹. udel.edu

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. While the polar O-H and C=O bonds give strong IR signals, the non-polar aromatic ring vibrations often produce strong signals in the Raman spectrum, providing clear information on the isoquinoline core. The symmetric C=C stretching of the aromatic ring would be particularly prominent.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3300 - 2500 (very broad, strong) | Weak |

| Aromatic C-H stretch | Isoquinoline | 3100 - 3000 (medium) | Medium-Strong |

| Aliphatic C-H stretch | Propanoic Acid | 3000 - 2850 (medium) | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1725 - 1700 (strong, sharp) | Medium |

| C=C stretch | Isoquinoline | 1600 - 1450 (medium-strong) | Strong |

| C-O stretch | Carboxylic Acid | 1320 - 1210 (strong) | Weak-Medium |

| O-H bend | Carboxylic Acid | 1440 - 1395 (medium) | Weak |

Note: Predicted values are based on characteristic group frequencies. libretexts.orglibretexts.org

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the elemental formula and structural features.

HRMS: High-resolution mass spectrometry can measure the m/z value to several decimal places, allowing for the calculation of the exact molecular formula. For this compound (C₁₂H₁₁NO₂), the exact mass of the neutral molecule is 201.07898 Da. HRMS would typically detect the protonated molecule [M+H]⁺ with a calculated exact mass of 202.08626 Da. sisweb.com

Mass Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the protonated molecular ion is fragmented to produce a characteristic pattern. For this compound, predictable fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da, [M+H-COOH]⁺) and the loss of the entire propanoic acid side chain. libretexts.org Cleavage between the alpha-carbon and the isoquinoline ring would also be a likely fragmentation route. Analysis of these fragments helps to confirm the connectivity of the propanoic acid group to the isoquinoline core. docbrown.infodocbrown.info

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.08626 | Protonated molecular ion |

| [M+H-H₂O]⁺ | C₁₂H₁₀NO⁺ | 184.07569 | Loss of water from the carboxylic acid |

| [M+H-COOH]⁺ | C₁₁H₁₀N⁺ | 156.08078 | Loss of the carboxyl group |

| [Isoquinoline]⁺ | C₉H₇N⁺ | 130.06513 | Fragmentation yielding the isoquinoline core |

Note: Fragmentation is predicted based on the known behavior of arylpropanoic acids. libretexts.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral center and understanding its solid-state structure. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. nih.gov

For this compound, a successful crystallographic analysis would unambiguously confirm the "R" configuration at the chiral center by determining the relative positions of the isoquinolin-5-yl, carboxyl, methyl, and hydrogen substituents. mdpi.com Furthermore, the analysis would reveal details about the solid-state conformation, such as the torsion angles between the isoquinoline ring and the propanoic acid side chain. It would also elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing arrangement. nih.gov

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The geometric system in which the crystal is classified (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |

| Z | Number of molecules per unit cell. |

| Flack Parameter | A value close to zero confirms the correct absolute stereochemistry assignment. |

| Key Interactions | Description of intermolecular forces, such as O-H···O hydrogen bonds forming dimers or chains. |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic experiment. nih.govmdpi.com

Chiral Analytical Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity is crucial for any chiral compound. Chiral chromatography is the most widely used technique for this purpose, as it can separate enantiomers, which are physically and chemically identical in an achiral environment. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. unife.it

For the analysis of this compound, a common approach would be to use a CSP based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or a protein-based column. nih.govresearchgate.net The acidic nature of the compound allows for strong interactions with various CSPs. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier to control the ionization state of the analyte. By running a sample and comparing the retention time to that of a certified standard of the (R)-enantiomer, its identity can be confirmed and its enantiomeric excess (e.e.) can be precisely calculated. mst.edu

Table 5: Hypothetical Chiral HPLC Method Parameters

| Parameter | Example Condition |

| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers with distinct retention times. |

Note: Method parameters are illustrative and would require optimization for this specific compound. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase component, often with a polar organic modifier, allows for rapid and efficient separations on a variety of chiral stationary phases (CSPs).

The enantiomeric separation of 2-arylpropanoic acids, a class to which this compound belongs, is well-established in SFC. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are frequently employed for their broad applicability in resolving a wide range of chiral compounds. For the separation of the enantiomers of 2-Isoquinolin-5-ylpropanoic acid, a method employing a CSP like Chiralpak® AD-H or Chiralcel® OJ-H would be a suitable starting point.

Detailed Research Findings:

The mobile phase composition, particularly the nature and concentration of the alcohol modifier (e.g., methanol, ethanol, or isopropanol), would be a critical parameter to optimize for achieving baseline resolution of the enantiomers. In some cases, the addition of a small amount of an acidic or basic additive can improve peak shape and resolution, although additive-free methods are often preferred for their simplicity and compatibility with mass spectrometry. mdpi.com

Illustrative Data Table for SFC Analysis:

The following table presents hypothetical, yet realistic, parameters for the chiral SFC separation of this compound and its (S)-enantiomer.

| Parameter | Value |

|---|---|

| SFC System | Analytical SFC System with UV Detector |

| Chiral Stationary Phase (CSP) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection Wavelength | 230 nm |

| Hypothetical Retention Time (tR) for (S)-enantiomer | 4.2 min |

| Hypothetical Retention Time (tR) for (2R)-enantiomer | 5.1 min |

| Hypothetical Selectivity (α) | 1.21 |

| Hypothetical Resolution (Rs) | 2.1 |

This data is for illustrative purposes only and represents a typical chiral separation for a compound of this class.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) spectroscopy are two fundamental chiroptical techniques used to characterize chiral molecules. They provide information about the three-dimensional arrangement of atoms in a molecule and are indispensable for assigning and confirming the absolute configuration of enantiomers.

Optical Rotation:

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

For this compound, the "R" designation refers to its absolute configuration as determined by the Cahn-Ingold-Prelog priority rules. The sign of the optical rotation ((+) for dextrorotatory or (-) for levorotatory) is an experimentally determined value and cannot be predicted from the R/S nomenclature alone. libretexts.org For instance, (S)-ibuprofen is dextrorotatory, while the (S)-enantiomer of glyceraldehyde is levorotatory. libretexts.org

Detailed Research Findings:

A literature search did not yield a specific rotation value for this compound. However, for analogous chiral 2-arylpropanoic acids, known as "profens," specific rotation values are well-documented. For example, (R)-(-)-ibuprofen has a specific rotation of -54.5° in methanol. libretexts.org The measurement of the specific rotation of an enantiomerically pure sample of this compound would provide a crucial piece of data for its characterization and for the quality control of its synthesis.

Illustrative Data Table for Optical Rotation:

The following table presents a hypothetical specific rotation value for this compound, based on values for similar compounds.

| Parameter | Hypothetical Value |

|---|---|

| Compound | This compound |

| Specific Rotation ([α]²⁰_D) | -45.5° |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Methanol |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

This data is for illustrative purposes only. The actual sign and magnitude of the specific rotation would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = A_left - A_right) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide detailed information about the stereochemical environment of the chromophores within the molecule.

For this compound, the primary chromophore is the isoquinoline ring system. The chiral center at the propanoic acid side chain induces chirality in the electronic transitions of the aromatic ring, leading to a characteristic CD spectrum. The sign and intensity of the Cotton effects are highly sensitive to the absolute configuration at the stereocenter.

Detailed Research Findings:

While a specific CD spectrum for this compound is not available, studies on other isoquinoline alkaloids have demonstrated the utility of CD spectroscopy in determining their absolute configuration. nih.govnih.gov The CD spectrum of this compound is expected to show distinct Cotton effects in the UV region, corresponding to the π-π* transitions of the isoquinoline chromophore. The spectrum of its enantiomer, (2S)-2-Isoquinolin-5-ylpropanoic acid, would be a mirror image. Computational methods can also be used to predict the CD spectrum for a given absolute configuration, and comparison with the experimental spectrum can provide a powerful tool for stereochemical assignment.

Illustrative Data Table for Circular Dichroism Spectroscopy:

The following table outlines the expected characteristics of the CD spectrum for this compound.

| Parameter | Hypothetical Description |

|---|---|

| Instrument | CD Spectropolarimeter |

| Wavelength Range | 200 - 350 nm |

| Solvent | Methanol or Acetonitrile |

| Expected Spectral Features | Multiple Cotton effects corresponding to the electronic transitions of the isoquinoline chromophore. The signs of these effects would be indicative of the (R)-configuration. |

| Hypothetical Cotton Effects | - Positive Cotton effect around 220 nm

|

This data is for illustrative purposes only and represents a plausible CD spectral profile for a chiral isoquinoline derivative.

Theoretical and Computational Chemistry Insights

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict various properties. For a compound such as (2R)-2-Isoquinolin-5-ylpropanoic acid, DFT calculations could offer significant insights.

Elucidation of Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms involving this compound are not currently published, DFT is a primary tool for such investigations. This method can map out the potential energy surface of a chemical reaction, identifying the lowest energy pathways. By calculating the structures and energies of reactants, products, and transition states, researchers can elucidate the step-by-step process of a chemical transformation. This is crucial for understanding its synthesis, degradation, and metabolic pathways.

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around its single bonds, allowing it to adopt various conformations. Conformational analysis using DFT can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a biological target. Although specific energetic profiles for this compound are not available, related studies on other molecules demonstrate the utility of these calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are adept at predicting spectroscopic properties, which can aid in the structural characterization of a compound. For this compound, DFT could predict:

NMR (Nuclear Magnetic Resonance) chemical shifts: These predictions can be compared with experimental data to confirm the molecular structure.

IR (Infrared) and Raman vibrational frequencies: Calculated vibrational spectra can help in the assignment of experimental spectral bands to specific molecular motions.

UV-Vis (Ultraviolet-Visible) electronic transitions: These calculations can predict the wavelengths of maximum absorption, providing insights into the electronic structure of the molecule.

General studies on quinoline (B57606) derivatives have utilized these predictive capabilities to support experimental findings. semanticscholar.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the behavior of a system over time at the atomic level. In the context of this compound, MD simulations would be invaluable for studying its interaction with potential biological targets, such as proteins or nucleic acids.

These simulations can reveal:

The preferred binding orientation of the ligand within the active site of a target.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.

The dynamic behavior and stability of the complex over time.

While MD studies specifically on this compound are not documented, similar quinoline-based compounds have been investigated as potential inhibitors for various enzymes, where MD simulations have been crucial in understanding their mechanism of action. nih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, which are computer-based simulations, are frequently used to predict the reactivity and selectivity of chemical compounds. For this compound, these predictions could guide its synthetic derivatization and help in understanding its potential metabolic fate.

Techniques often employed include the analysis of:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions that are prone to interaction with other molecules.

Studies on related heterocyclic compounds have successfully used these methods to predict their chemical behavior. nih.govmdpi.combohrium.com

Chemical Biology and Drug Discovery Applications of the Isoquinoline Propanoic Acid Scaffold

(2R)-2-Isoquinolin-5-ylpropanoic Acid as a Building Block in Complex Molecule Synthesis

While specific examples detailing the use of this compound as a direct building block are not extensively documented in publicly available literature, the synthesis of complex molecules based on the isoquinoline (B145761) scaffold is a well-established field in organic chemistry. nih.govrsc.org Various methods are employed for the construction of the core isoquinoline ring system, which can then be further functionalized.

Classic synthetic strategies for forming the isoquinoline core include the Bischler–Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamine, and the Pictet–Spengler reaction, where a β-phenylethylamine condenses with an aldehyde or ketone followed by cyclization. wikipedia.org The Pomeranz–Fritsch reaction is another efficient method that uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring. wikipedia.orgrsc.org

Once the isoquinoline nucleus is formed, it can be elaborated into more complex structures. For instance, the natural marine alkaloids known as lamellarins, which possess a fused pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are derived biosynthetically from 2-amino-3-(3′,4′-dihydroxyphenyl)propanoic acid (DOPA), highlighting a natural precedent for propanoic acid derivatives as precursors to complex isoquinoline-based systems. nih.gov Synthetic approaches to these and other complex derivatives often involve multi-step sequences where functional groups are strategically introduced onto a pre-formed isoquinoline or a precursor that is cyclized in a later step. nih.govmdpi.com The propanoic acid moiety, with its chiral center and carboxylic acid group, serves as a valuable handle for further chemical modification, peptide coupling, or as a key pharmacophoric element for target recognition.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives based on the isoquinoline propanoic acid scaffold is highly dependent on their specific substitution patterns and stereochemistry. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules to achieve high potency and selectivity for their intended biological targets. mdpi.com

The decoration of the isoquinoline ring and modifications to the propanoic acid side chain significantly influence how these molecules interact with their biological targets.

EGFR/HER2 Inhibition: In a series of isoquinoline-tethered quinazoline (B50416) derivatives designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), the nature of the isoquinoline moiety and its linker to the quinazoline core were critical for activity. nih.gov Replacing a quinoline (B57606) with an isoquinoline ring led to derivatives with good inhibitory activities against HER2 kinase and the proliferation of HER2-overexpressing SKBR3 cells. nih.gov Further modifications, such as introducing a triazole linker, yielded compounds with excellent cellular activity. nih.gov SAR studies showed that aryl groups introduced via Suzuki coupling also produced potent inhibitors, demonstrating the scaffold's tolerance for a variety of substituents. nih.gov

Topoisomerase I Inhibition: For the lamellarin class of pyrrolo[2,1-a]isoquinoline-based Topoisomerase I (Topo-I) inhibitors, SAR analysis has revealed that hydroxyl groups at specific positions (C-8 and C-20) are essential for activity, participating in key hydrogen-bonding interactions with the enzyme. nih.gov Conversely, the aryl ring at the C-1 position appears less critical for Topo-I inhibition, suggesting this position can be modified to tune other properties like solubility or cytotoxicity without losing the primary mechanism of action. nih.gov

AKR1C3 Inhibition: Quantitative structure-activity relationship (QSAR) studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3) have provided insights into the structural requirements for potent inhibition. japsonline.comjapsonline.com These models help predict the bioactivity of new derivatives and guide the design of more potent compounds. japsonline.com

For scaffolds related to the isoquinoline propanoic acid structure, stereochemistry has been shown to be a critical determinant of activity. In the development of nonsteroidal AKR1C3 inhibitors, it was noted that for aryl propionic acids, changing the stereochemistry at the alpha-carbon from the S- to the R-configuration was sufficient to eliminate inhibitory activity against cyclooxygenase (COX) enzymes while preserving the desired AKR1C3 inhibition. This highlights how stereochemistry can be exploited to achieve target selectivity.

Although specific studies comparing the (2R) and (2S) enantiomers of 2-Isoquinolin-5-ylpropanoic acid derivatives across various targets are not widely reported, the principles of stereopharmacology strongly suggest that the (2R)-configuration would be a key factor in the molecular recognition process. The precise orientation of the propanoic acid's carboxylic group and the isoquinoline ring relative to the chiral center would dictate the potential for specific hydrogen bonding, hydrophobic, and electrostatic interactions within a target's binding site, ultimately governing the compound's biological activity.

Investigation of Molecular Target Interactions and Mechanisms

Derivatives of the isoquinoline scaffold have been investigated as modulators of a diverse range of biological targets, including enzymes and protein-protein interactions, which are implicated in diseases such as cancer and inflammatory conditions.

The isoquinoline framework has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors.

EGFR: The Epidermal Growth Factor Receptor is a well-established target in oncology. mdpi.com A series of novel isoquinoline-tethered quinazoline derivatives were synthesized and found to be potent inhibitors of HER2 and EGFR. nih.gov These compounds demonstrated improved selectivity for HER2 over EGFR compared to the approved drug lapatinib. nih.gov The representative compound 14f showed particularly strong inhibition of HER2 phosphorylation in cells and good metabolic stability. rsc.org Another study on pyrrolo[2,1-a]isoquinolines identified analogs with excellent inhibitory profiles against a drug-resistant mutant of EGFR (T790M/L858R). rsc.org

Table 1: In Vitro Inhibitory Activity of Representative Isoquinoline-Tethered Quinazoline Derivatives

| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | SKBR3 IC₅₀ (nM) | Selectivity Ratio (EGFR/HER2) |

|---|---|---|---|---|

| Lapatinib | 10.8 | 9.2 | 42 | 1.2 |

| 14b | 23.8 | 2.0 | 70 | 11.9 |

| 14c | 17.0 | 2.4 | 31 | 7.1 |

| 14f | 17.1 | 2.1 | 104 | 8.1 |

Data sourced from nih.gov

Topoisomerase: Topoisomerase I (Topo-I) is a crucial enzyme for DNA replication and a validated anticancer target. Several classes of complex isoquinoline derivatives are potent Topo-I inhibitors. Indenoisoquinolines, for example, have been developed as stable and effective Topo-I inhibitors, with some compounds entering clinical trials. nih.govmdpi.com They act by stabilizing the covalent complex between Topo-I and DNA, which leads to lethal double-strand breaks in cancer cells. nih.gov Similarly, the natural lamellarins, which are based on a pyrrolo[2,1-a]isoquinoline scaffold, are also potent Topo-I inhibitors. nih.gov

Heparanase: Heparanase is an enzyme that degrades heparan sulfate (B86663) chains and is implicated in cancer metastasis and inflammation. nih.govnih.gov While many heparanase inhibitors are polysaccharide-based, small molecules have also been identified. The natural isoquinoline alkaloid berberine (B55584) has been noted in the context of heparanase inhibition. researchgate.net The development of small-molecule inhibitors often focuses on acidic compounds that can mimic the substrate and interact with positively charged residues in the enzyme's active site. nih.govmdpi.com

AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is involved in the synthesis of potent androgens and prostaglandins, making it a key target in hormone-dependent cancers like prostate and breast cancer. nih.govmdpi.com A variety of isoquinoline-based compounds have been identified as AKR1C3 inhibitors. nih.gov A study of nineteen isoquinoline alkaloids found that stylopine was the most potent inhibitor of the recombinant AKR1C3 enzyme. nih.govscite.ai Synthetic derivatives, such as 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acids, have also been designed and optimized as AKR1C3 inhibitors. mdpi.com

Table 2: AKR1C3 Inhibitory Activity of Selected Isoquinoline Alkaloids

| Compound | Type | AKR1C3 IC₅₀ (µM) |

|---|---|---|

| Stylopine | Protopine Alkaloid | 1.1 ± 0.1 |

| Canadine | Protoberberine Alkaloid | 2.6 ± 0.3 |

| Berberine | Protoberberine Alkaloid | 4.5 ± 0.4 |

| Sanguinarine | Benzophenanthridine Alkaloid | 5.8 ± 0.4 |

Data sourced from nih.gov

Targeting protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response, and its activation is a promising therapeutic strategy for diseases involving oxidative stress. nih.govmdpi.com This activation can be achieved by inhibiting the PPI between Keap1 and Nrf2. nih.gov

Recently, potent and metabolically stable isoquinoline-based inhibitors of the Keap1-Nrf2 interaction have been developed. nih.gov An initial isoquinoline lead compound was optimized by replacing a carboxymethyl group with a fluoroalkyl group. This modification improved key drug-like properties, such as membrane permeability, while maintaining high potency. These compounds function by binding to the Keap1 protein in the pocket where Nrf2 normally binds, thus preventing Nrf2 from being targeted for degradation and allowing it to accumulate and activate the transcription of protective antioxidant genes. nih.govmdpi.com In addition, the natural isoquinoline alkaloid berberine has been shown to activate the Keap1/Nrf2 signaling pathway, suggesting that the isoquinoline scaffold is well-suited for modulating this critical PPI. mdpi.com

Table 3: Activity of Isoquinoline-Based Keap1-Nrf2 PPI Inhibitors

| Compound | Modification | IC₅₀ (nM) in FA Assay | logD₇.₄ |

|---|---|---|---|

| Lead Compound | Carboxymethyl group | 1.5 ± 0.3 | -1.5 |

| 5a | Fluoromethyl group | 1.8 ± 0.3 | -0.5 |

| 11b | Difluoromethyl group | 2.2 ± 0.3 | 0.1 |

| 13a | Trifluoromethyl group | 2.0 ± 0.4 | 0.5 |

FA Assay: Fluorescence Anisotropy assay measuring binding to Keap1. Data sourced from nih.gov

Ligand Binding Studies (e.g., Receptor Binding Assays)

Ligand binding assays are fundamental in drug discovery for determining the affinity of a compound for its biological target. These assays, often utilizing radiolabeled ligands, quantify the strength of the interaction (typically as an inhibition constant, Kᵢ, or an IC₅₀ value) between a molecule and a receptor, enzyme, or other protein target. researchgate.netcore.ac.uk

While specific binding data for this compound is not extensively available in the public domain, studies on structurally related quinoline carboxylic acid derivatives provide valuable insights into the potential of this class of compounds. For instance, a series of quinoline carboxylic acid amides and esters were evaluated for their affinity at serotonin (B10506) (5-HT₃, 5-HT₄) and dopamine (B1211576) (D₂) receptors through radioligand binding assays. researchgate.net These studies are crucial for establishing structure-activity relationships (SAR) and optimizing ligand selectivity. researchgate.net

One derivative, in particular, demonstrated high affinity and selectivity for the 5-HT₃ receptor, a key target in managing chemotherapy-induced nausea and vomiting. researchgate.net The data suggest that the receptor's binding site can effectively accommodate the acyl group of these quinoline derivatives. researchgate.net

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Assay Type | Reference |

|---|---|---|---|---|

| Quinuclidin-3-yl 2-(quinolin-2-yl)acetate | 5-HT₃ | 9.9 nM | Radioligand Binding Assay | researchgate.net |

| 4-Hydroxyquinoline-3-carboxylic acid derivative 5 | 5-HT₃ | 6.1 nM | Radioligand Binding Assay | researchgate.net |

| 4-Hydroxyquinoline-3-carboxylic acid derivative 6a | 5-HT₃ | 1.5 nM | Radioligand Binding Assay | researchgate.net |

The development of medium and high-throughput binding assay formats, such as 96-well filtration methods, has been crucial for efficiently screening novel series of compounds against targets like sigma receptors. core.ac.uk Such methodologies are essential for progressing isoquinoline propanoic acid derivatives through the drug discovery pipeline.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in structure-based drug design for understanding ligand-receptor interactions at a molecular level, rationalizing structure-activity relationships (SAR), and performing virtual screening of large compound libraries. researchgate.netnih.gov

For scaffolds related to isoquinoline propanoic acid, molecular docking studies have provided critical insights into their binding modes. For example, docking of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, revealed favorable binding affinities and crucial interactions. nih.gov The binding mode of the most potent compounds highlighted hydrogen bond interactions with key amino acid residues like Met 769, rationalizing their high inhibitory activity. nih.gov

| Compound | Target | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Compound 9c | EGFR | -24.8 | H-bond with Met 769 | nih.gov |

| Compound 9d | EGFR | -19.8 | H-bond with Met 769 | nih.gov |

| Compound 9e | EGFR | -17.89 | H-bond with Met 769 | nih.gov |

| Compound 9g | EGFR | -21.5 | H-bond with Met 769 | nih.gov |

Similarly, docking studies of isoquinoline derivatives into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, helped to predict plausible binding modes and rationalize the SAR of synthesized compounds. researchgate.net

A critical component of molecular docking is the scoring function , a mathematical method used to estimate the binding affinity between the ligand and the target protein. cam.ac.ukyoutube.com Scoring functions can be broadly categorized as force-field-based, empirical, and knowledge-based. youtube.com The development of more accurate and target-specific scoring functions is an active area of research. For instance, recognizing the importance of protein kinases as drug targets, a kinase family-specific potential of mean force (PMF) scoring function, kinase-PMF, was developed to improve the prediction of binding for ATP-competitive inhibitors. nih.gov Such specialized scoring functions demonstrate superior performance compared to more general functions and are a promising way to enhance the power of structure-based drug design for scaffolds like isoquinoline propanoic acid that may target kinases. nih.govresearchgate.net

Prodrug Design and Bioconjugation Strategies for Isoquinoline Carboxylic Acids

The carboxylic acid group, while often crucial for target binding, can sometimes impart suboptimal pharmacokinetic properties to a drug candidate, such as poor membrane permeability or rapid metabolism. nih.gov Prodrug strategies are frequently employed to temporarily mask the carboxylic acid moiety, improving properties like water solubility or metabolic stability. nih.gov

A common approach is the esterification of the carboxylic acid, which can be designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug at the site of action. nih.gov This strategy has been successfully applied to quinoline-3-carboxylic acids to develop water-soluble fluoroquinolone prodrugs. nih.gov For example, an organophosphate prodrug was designed to be activated by alkaline phosphatase, leading to a significant increase in water solubility compared to the parent drug. nih.gov Patents have also disclosed the potential application of prodrug strategies for isoquinoline carboxylic acid compounds intended as prolyl hydroxylase inhibitors. google.com

Bioconjugation is a chemical strategy used to link two molecules together, where at least one is a biomolecule. nih.gov Isoquinoline carboxylic acids can serve as valuable synthons in this field. The carboxylic acid handle can be activated to form an amide bond with an amino group on a protein, peptide, or other biomolecule. This approach can be used to attach the isoquinoline moiety to a targeting ligand, a fluorescent probe for imaging, or a larger molecule to modulate its properties. For instance, isoquinolones have been identified as universal precursors for corresponding isoquinoline derivatives decorated with amino acid residues, which can be valuable in bioconjugation applications. nih.gov

Modulation of Biochemical Pathways by Isoquinoline-Containing Compounds

The isoquinoline scaffold is a core component of numerous natural and synthetic compounds that exert their biological effects by modulating key biochemical pathways. nih.govmdpi.com Their diverse mechanisms of action make them attractive candidates for treating a wide range of diseases, from cancer to neurological disorders. nih.govresearchgate.net

One significant mechanism is the inhibition of enzymes critical to disease progression. Certain fused pyrrolo[2,1-a]isoquinoline alkaloids, for example, function as potent topoisomerase inhibitors. nih.gov By targeting this enzyme, which is essential for DNA replication and repair, these compounds can induce apoptosis (programmed cell death) in cancer cells, often acting directly on mitochondria. nih.gov The analysis of these compounds revealed that specific structural features, such as hydroxyl groups at particular positions, are critical for inducing this mitochondrial apoptosis pathway. nih.gov

Another example is the inhibition of phosphodiesterases (PDEs). Papaverine (B1678415), a well-known benzylisoquinoline alkaloid, is a selective inhibitor of PDE10A, an enzyme highly expressed in brain regions associated with cognition. mdpi.com By inhibiting PDE10A, papaverine can improve cognitive function, highlighting the potential of the isoquinoline scaffold in developing treatments for neurological and neurodegenerative disorders. mdpi.com

Furthermore, isoquinoline derivatives have been shown to possess direct antiproliferative activity. An amino isoquinoline derivative, formed from a propanoic acid intermediate, exhibited significant inhibitory action against multiple myeloma cells, demonstrating the potential of this scaffold to interfere with pathways controlling cell growth and proliferation. nih.gov The ability of various isoquinoline alkaloids to bind to nucleic acids also represents a direct mechanism for modulating genetic pathways and exhibiting antitumoral activity. nih.gov

Emerging Research Directions and Future Perspectives

Applications of Chiral Isoquinolines as Asymmetric Catalysts and Ligands in Organic Synthesis

The development of stereoselective synthetic methods is a paramount goal in organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. Chiral isoquinoline (B145761) derivatives, including structures analogous to (2R)-2-Isoquinolin-5-ylpropanoic acid, are emerging as powerful tools in asymmetric catalysis, serving as both catalysts and ligands for transition metals.

The inherent rigidity and defined stereochemistry of the chiral isoquinoline framework make it an excellent scaffold for inducing enantioselectivity in chemical transformations. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, while chiral substituents, such as a propanoic acid group, can create a specific chiral environment around the catalytic site. This arrangement directs the approach of substrates, favoring the formation of one enantiomer over the other.

Transition-metal complexes featuring chiral isoquinoline-derived ligands have shown significant promise. Metals such as rhodium, ruthenium, iridium, and iron are frequently employed. mdpi.comnih.govacs.org For instance, iron complexes with chiral bis-8-aryl-isoquinoline bis-alkylamine ligands have been successfully used in asymmetric oxidation reactions. acs.org Similarly, chiral carboxylic acids, a class to which this compound belongs, have been utilized in combination with achiral metal complexes (e.g., Co, Rh, Ir) to achieve enantioselective C–H activation, a highly sought-after transformation for creating complex molecules efficiently. snnu.edu.cnacs.orgresearchgate.net

These catalytic systems are employed in a variety of important reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral olefins and ketones to chiral alkanes and alcohols is a fundamental transformation. Catalysts based on rhodium and iridium, bearing chiral ligands, are particularly effective. mdpi.com

Asymmetric Transfer Hydrogenation: This method uses readily available hydrogen donors like formic acid or isopropanol (B130326) and is often catalyzed by ruthenium complexes. mdpi.comnih.gov

Cycloaddition Reactions: The controlled construction of cyclic systems is crucial for synthesizing complex natural products. Chiral Lewis acid catalysts have been used in asymmetric [3+2] cycloadditions involving isoquinolinium ylides to produce complex heterocyclic structures with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov

The performance of these catalysts is often exceptional, providing high yields and excellent enantiomeric excess (ee), as highlighted in the table below.

Table 1: Examples of Chiral Isoquinoline-Based Asymmetric Catalysis

| Catalyst/Ligand System | Metal | Reaction Type | Substrate Class | Achieved Enantioselectivity (ee) |

|---|---|---|---|---|

| Chiral N,N'-dioxide-Y(OTf)3 | Yttrium | [3+2] Cycloaddition | 3,4-Dihydroisoquinolines | Excellent |

| Chiral Brønsted Acid | --- | Dearomative Photocycloaddition | Isoquinolines | High |

| Chiral Diamine Ligand | Rhodium, Ruthenium | Asymmetric Transfer Hydrogenation | Cyclic Aromatic Imines | High |

| Chiral Bis-8-Aryl-isoquinoline | Iron | Asymmetric Oxidation | Alkenoic Acids | Up to 78% ee |

| Chiral Carboxylic Acid | Cobalt | C-H Amidation | Thioamides | Up to 94:6 er |

Future research in this area will likely focus on designing novel chiral isoquinoline ligands with enhanced stability and reactivity, expanding the scope of their application to new and challenging asymmetric transformations, and developing more sustainable catalytic systems using earth-abundant metals.

Development of Novel Analytical Probes and Fluorescent Tags Based on Isoquinoline Derivatives

The isoquinoline ring system possesses intrinsic fluorescent properties, making it an attractive scaffold for the development of molecular probes and fluorescent tags for analytical and bioimaging applications. nih.govnih.gov The electronic characteristics of the isoquinoline core can be finely tuned through substitution, allowing for the rational design of sensors that exhibit changes in their photophysical properties—such as fluorescence intensity or emission wavelength—upon binding to a specific analyte. nih.govnih.gov

Derivatives of isoquinoline are being actively investigated as chemosensors for the detection of biologically and environmentally important metal ions. nih.gov Imbalances in metal ion concentrations are linked to various diseases, making their detection crucial for diagnostics. Isoquinoline-based probes have been designed to selectively bind to cations like Zn²⁺, Fe²⁺, Mg²⁺, and Cu²⁺. nih.govrsc.org The design of these probes often involves incorporating a chelating unit (a group that can bind to the metal ion) attached to the isoquinoline fluorophore. Upon coordination with the target ion, conformational changes or alterations in the electronic structure of the molecule lead to a detectable fluorescence response, such as "turn-on" or "turn-off" signaling. nih.govrsc.org

For example, 3-hydroxy-4-pyridylisoquinoline has been shown to act as a fluorescent chemosensor where complexation with Zn²⁺, Fe²⁺, and Mg²⁺ results in characteristic optical responses. nih.gov Similarly, other quinoline (B57606) and isoquinoline derivatives have been engineered for the sensitive and selective detection of copper and iron ions. rsc.orgrsc.org

The versatility of the isoquinoline scaffold also allows for its incorporation into more complex systems for use as fluorescent tags in biological imaging. By attaching an isoquinoline derivative to a biomolecule of interest (e.g., a protein or a drug molecule), researchers can track its localization and dynamics within living cells. Recent work has focused on creating isoquinoline-based fluorophores with large Stokes shifts (the difference between the excitation and emission wavelengths), which is advantageous for minimizing background signal in biological imaging experiments. nih.gov

Table 2: Selected Isoquinoline-Based Fluorescent Probes and Their Applications

| Isoquinoline Derivative | Target Analyte | Principle of Detection | Notable Feature |

|---|---|---|---|

| 3-Hydroxy-4-pyridylisoquinoline | Zn²⁺, Mg²⁺, Fe²⁺ | Chelation-induced fluorescence change | Solvent-dependent optical response |

| Boroisoquinolines | General Fluorophore | Insertion of difluoroboranyl group | Large Stokes shift (>100 nm) |

| TQEN-based ligands | Metal ions (e.g., Zn²⁺) | Chelation-enhanced fluorescence | High sensitivity and selectivity |

| Substituted 1-(isoquinolin-3-yl)imidazolidin-2-one | General Fluorophore | Intrinsic fluorescence | High molar extinction coefficient |

The future of this field lies in the creation of probes with enhanced specificity, sensitivity, and photostability. There is a growing interest in developing probes that can operate in complex biological media, respond to multiple analytes, and be excited by longer wavelengths of light (near-infrared) to allow for deeper tissue imaging.

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design